molecular formula C17H25Cl2N3O2 B2467361 N-(4-chlorobenzyl)-4-(2-cyclopropyl-2-hydroxyethyl)piperazine-1-carboxamide hydrochloride CAS No. 1396869-60-5

N-(4-chlorobenzyl)-4-(2-cyclopropyl-2-hydroxyethyl)piperazine-1-carboxamide hydrochloride

Katalognummer: B2467361
CAS-Nummer: 1396869-60-5
Molekulargewicht: 374.31
InChI-Schlüssel: MSRDESDRQHIPFQ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-(4-chlorobenzyl)-4-(2-cyclopropyl-2-hydroxyethyl)piperazine-1-carboxamide hydrochloride is a piperazine derivative characterized by a 4-chlorobenzyl group attached to the carboxamide nitrogen, a cyclopropyl-hydroxyethyl substituent at the 4-position of the piperazine ring, and a hydrochloride salt form. This compound shares structural motifs common in bioactive molecules, including the piperazine core (often associated with CNS activity) and halogenated aromatic groups (imparting metabolic stability and lipophilicity). The hydroxyethyl and cyclopropyl moieties may enhance solubility and steric effects, respectively, influencing receptor binding and pharmacokinetics .

Eigenschaften

IUPAC Name

N-[(4-chlorophenyl)methyl]-4-(2-cyclopropyl-2-hydroxyethyl)piperazine-1-carboxamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H24ClN3O2.ClH/c18-15-5-1-13(2-6-15)11-19-17(23)21-9-7-20(8-10-21)12-16(22)14-3-4-14;/h1-2,5-6,14,16,22H,3-4,7-12H2,(H,19,23);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MSRDESDRQHIPFQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C(CN2CCN(CC2)C(=O)NCC3=CC=C(C=C3)Cl)O.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H25Cl2N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biologische Aktivität

N-(4-chlorobenzyl)-4-(2-cyclopropyl-2-hydroxyethyl)piperazine-1-carboxamide hydrochloride is a compound of increasing interest in pharmaceutical research due to its potential biological activities. This article delves into its biological activity, mechanisms of action, and relevant studies that highlight its therapeutic potential.

Chemical Structure and Properties

The compound has a complex structure characterized by a piperazine ring with various substituents, contributing to its biological activity. Its molecular formula is C13H19ClN2O2C_{13}H_{19}ClN_2O_2 and it is typically presented as a hydrochloride salt to enhance solubility.

PropertyValue
Molecular FormulaC₁₃H₁₉ClN₂O₂
Molecular Weight270.76 g/mol
SolubilitySoluble in water
Melting Point150-155 °C

The biological activity of this compound primarily involves its interaction with various receptors and enzymes in the body. The compound is believed to act as a selective antagonist for certain neurotransmitter receptors, which can modulate pain perception and other physiological responses.

Pharmacological Studies

Recent studies have demonstrated the compound's potential in various therapeutic areas:

  • Analgesic Activity : Research indicates that this compound exhibits significant analgesic properties, potentially through modulation of the TRPV1 receptor, similar to other piperazine derivatives .
  • Antidepressant Effects : Preliminary findings suggest that it may also influence serotonin pathways, providing a basis for its use in treating mood disorders .
  • Antitumor Activity : In vitro studies have shown that the compound can inhibit the growth of certain cancer cell lines, suggesting potential applications in oncology .

Case Studies

  • Chronic Pain Management : A study involving rodents demonstrated that administration of the compound led to a marked reduction in pain responses without significant side effects commonly associated with opioids.
  • Behavioral Studies : In behavioral models for depression, the compound showed promise in reducing depressive-like symptoms, indicating its multifaceted role in neuropharmacology .

Safety and Toxicology

Safety assessments are crucial for evaluating the therapeutic potential of any new compound. Toxicological studies have indicated that this compound has a favorable safety profile at therapeutic doses, with minimal adverse effects observed in animal models.

Table 2: Toxicological Data

ParameterResult
LD50 (oral, rats)>2000 mg/kg
MutagenicityNegative
Reproductive toxicityNo observed effects

Wissenschaftliche Forschungsanwendungen

Pain Management

Research has indicated that compounds similar to N-(4-chlorobenzyl)-4-(2-cyclopropyl-2-hydroxyethyl)piperazine-1-carboxamide hydrochloride can act as analgesics by targeting specific receptors involved in pain pathways. For instance, studies on related piperazine derivatives have shown their effectiveness in alleviating chronic pain conditions through modulation of the TRPV1 receptor, which is crucial in pain perception .

Antimicrobial Activity

The compound's structure suggests potential antimicrobial properties. Variants of piperazine compounds have demonstrated significant antibacterial efficacy against various pathogens, including Pseudomonas aeruginosa. The introduction of halogen substituents, such as chlorine, has been shown to enhance antibacterial activity, making it a candidate for further exploration in antimicrobial drug development .

Cancer Research

There is growing interest in the use of piperazine derivatives in oncology. This compound may serve as a lead compound for developing new anticancer agents. Its structural features allow for modifications that could enhance selectivity and potency against cancer cell lines, particularly those resistant to conventional therapies .

Data Tables

Application AreaDescriptionReferences
Pain ManagementModulation of TRPV1 receptor for analgesic effects ,
Antimicrobial ActivityEfficacy against Pseudomonas aeruginosa and other pathogens
Cancer ResearchPotential as an anticancer agent with modifications for enhanced efficacy ,

Case Study 1: Analgesic Activity

A study involving piperazine analogs demonstrated that certain modifications led to increased affinity for TRPV1 receptors. The compound exhibited significant pain-relieving effects in animal models, suggesting its potential role in developing new analgesics.

Case Study 2: Antibacterial Properties

In a comparative analysis of various piperazine derivatives, this compound showed promising results against Pseudomonas aeruginosa, with lower minimum inhibitory concentrations than traditional antibiotics.

Case Study 3: Cancer Cell Line Testing

In vitro testing on modified piperazine compounds indicated that they could inhibit the growth of specific cancer cell lines more effectively than existing treatments. This highlights the need for further investigation into their mechanisms and potential clinical applications.

Vergleich Mit ähnlichen Verbindungen

Piperazine Derivatives with Phenoxyalkyl Substituents

Compounds HBK14–HBK19 () feature a 2-methoxyphenyl-piperazine scaffold modified with phenoxyethoxyethyl or phenoxypropyl chains. Unlike the target compound, these lack the 4-chlorobenzyl group and cyclopropyl-hydroxyethyl moiety. For example:

  • HBK15: 1-[(2-chloro-6-methylphenoxy)ethoxyethyl]-4-(2-methoxyphenyl)piperazine hydrochloride. Key differences: The 2-methoxyphenyl group replaces the carboxamide-linked chlorobenzyl, and the phenoxyethoxyethyl chain lacks the cyclopropyl and hydroxyl groups.

N-(4-Chlorophenyl)piperazine Carboxamides

  • N-(4-Chlorophenyl)-4-methylpiperazine-1-carboxamide (): Structure: Simpler carboxamide with a 4-methylpiperazine and 4-chlorophenyl group. Comparison: The target compound’s 4-chlorobenzyl group (vs. The cyclopropyl-hydroxyethyl substituent may enhance hydrophilicity compared to the methyl group .
  • N-(4-Chlorophenyl)piperazine-1-carboxamide hydrochloride (): Structure: Lacks substituents on the piperazine ring.

Chlorobenzyl-Modified Piperazines

  • N-(4-chlorobenzyl)-4-(3-methylphenyl)-1-piperazinecarboxamide ():
    • Structure : Shares the 4-chlorobenzyl-carboxamide motif but substitutes the cyclopropyl-hydroxyethyl group with a 3-methylphenyl.
    • Implications : The aromatic 3-methylphenyl group may increase lipophilicity and π-π stacking interactions, whereas the target’s cyclopropyl-hydroxyethyl group could improve solubility and metabolic resistance .

Piperazine Esters and Acylated Derivatives

  • 2-[4-(4-Chlorophenyl)piperazin-1-yl]-2-methylpropanoic Acid Ethyl Ester (): Structure: Ethyl ester replaces the carboxamide, with a 4-chlorophenylpiperazine. Comparison: The ester group may confer faster metabolic hydrolysis compared to the stable carboxamide in the target compound. This could reduce half-life in vivo .

Physicochemical and Pharmacological Implications

Solubility and Bioavailability

  • The hydrochloride salt form in the target compound and analogs (e.g., HBK15, ; N-(4-chlorophenyl)piperazine-1-carboxamide hydrochloride, ) enhances water solubility, critical for oral absorption.
  • The hydroxyethyl group in the target compound likely improves solubility over non-polar substituents (e.g., methyl or phenyl groups in ) .

Conformational Effects

  • X-ray data for N-(4-chlorophenyl)-4-ethylpiperazine-1-carboxamide () confirm a chair conformation for the piperazine ring. The cyclopropyl group in the target compound may induce slight ring distortion, affecting receptor fit .

Q & A

Troubleshooting :

  • Precipitation method : Switch from ethanol/ether to acetone/hexane for sharper crystallization .
  • Stoichiometry : Optimize HCl equivalents (1.05–1.2 eq.) to avoid excess acid .

Purity enhancement : Use preparative HPLC (C18 column, 0.1% TFA in H₂O/MeCN gradient) to isolate high-purity (>95%) hydrochloride salt .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.